Benzyl 2-(methanethioylamino)benzoate
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Overview
Description
Benzyl 2-(methanethioylamino)benzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, with a methanethioylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methanethioylamino)benzoate typically involves the esterification of 2-(methanethioylamino)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methanethioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzoates.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-(methanethioylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(methanethioylamino)benzoate involves its interaction with specific molecular targets. The methanethioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: A related compound with similar ester functionality but lacking the methanethioylamino group.
Methyl 2-(methanethioylamino)benzoate: Similar structure but with a methyl ester instead of a benzyl ester.
Ethyl 2-(methanethioylamino)benzoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
Benzyl 2-(methanethioylamino)benzoate is unique due to the presence of both the benzyl and methanethioylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90136-84-8 |
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Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
benzyl 2-(methanethioylamino)benzoate |
InChI |
InChI=1S/C15H13NO2S/c17-15(18-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-19/h1-9,11H,10H2,(H,16,19) |
InChI Key |
BESKPSMAEHZNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC=S |
Origin of Product |
United States |
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